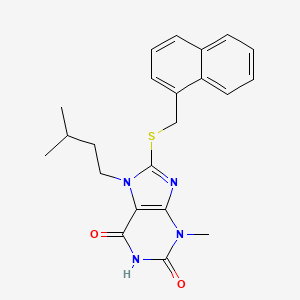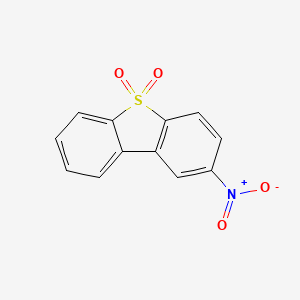
N-(2,2,2-Trichloro-1-(((2-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(((2-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide: is a complex organic compound with the molecular formula C26H42Cl3N3O2S and a molecular weight of 567.067 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-(((2-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may occur under specific conditions, often requiring reducing agents like hydrogen or hydrides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways, aiding in the development of new organic molecules .
Biology: In biological research, it may be used to study the interactions between organic compounds and biological systems, providing insights into biochemical pathways .
Medicine: While not commonly used in medicine, its derivatives or related compounds could potentially be explored for therapeutic applications .
Industry: In industry, it may find applications in the development of new materials or as a specialized reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action for N-(2,2,2-Trichloro-1-(((2-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, although detailed studies on its exact mechanism are limited .
Comparison with Similar Compounds
- N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)acrylamide
- N-(2,2,2-Trichloro-1-((4-ethoxyanilino)carbothioyl)amino)ethyl)heptanamide
- 2-(1-Naphthyl)-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide
Uniqueness: N-(2,2,2-Trichloro-1-(((2-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its methoxyanilino group and long hexadecanamide chain differentiate it from other similar compounds, potentially leading to unique applications and interactions .
Properties
CAS No. |
302904-24-1 |
|---|---|
Molecular Formula |
C26H42Cl3N3O2S |
Molecular Weight |
567.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C26H42Cl3N3O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23(33)31-24(26(27,28)29)32-25(35)30-21-18-16-17-19-22(21)34-2/h16-19,24H,3-15,20H2,1-2H3,(H,31,33)(H2,30,32,35) |
InChI Key |
NZDWLQLWHPQVIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972102.png)


![3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972126.png)

![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972132.png)


![(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11972150.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11972157.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11972166.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11972180.png)

